molecular formula C6H11BrMgO2 B1591054 (1,3-Dioxan-2-ylethyl)magnesium bromide CAS No. 480438-44-6

(1,3-Dioxan-2-ylethyl)magnesium bromide

Cat. No. B1591054
M. Wt: 219.36 g/mol
InChI Key: SWTDOBDFYXFIPN-UHFFFAOYSA-M
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Description

(1,3-Dioxan-2-ylethyl)magnesium bromide, also known as DME-MgBr, is an organometallic compound that is used as a reagent in synthetic organic chemistry. DME-MgBr is a strong base, and is used in a variety of reactions, including Grignard reactions, Wittig reactions, and aldol condensations. This compound is also used for the synthesis of various organic compounds, such as alcohols, aldehydes, ketones, and other organic compounds.

Scientific Research Applications

Synthesis of β-Keto Cycloacetals

(1,3-Dioxan-2-ylethyl)magnesium bromide is used in the synthesis of β-keto cycloacetals. Researchers synthesized (Z)-1-Bromo-1-alkenylboronate esters from alkyne hydroboration, followed by reaction with (1,3-dioxan-2-ylethyl)magnesium bromide. This process produced (E)-alkenylboronate esters with the (1,3-dioxan-2-ylethyl) moiety, which are then oxidized to yield β-keto cycloacetals (Bhat, Dalu, & Nieto, 2020).

Synthesis of Bis(arylmethylidene)dioxan-5-ones

In another application, (1,3-Dioxan-2-ylethyl)magnesium bromide facilitated the synthesis of bis(arylmethylidene)dioxan-5-ones. The process involved a double crossed-aldol condensation of various aromatic aldehydes with 1,3-dioxan-5-one, using magnesium bromide diethyl etherate and diethylamine. This method provided an efficient route to synthesize these compounds (Abaee et al., 2008).

Role in Iron-NHC Catalysis

(1,3-Dioxan-2-ylethyl)magnesium bromide is also significant in catalysis research. Its combination with iron and N-heterocyclic carbenes (NHCs) yielded complexes that demonstrated notable reactivity and selectivity variations based on NHC ligand attributes. This research helps in understanding the impact of ligand steric effects on catalysis (Muñoz et al., 2018).

Complex Formation with Grignard Reagent

Further, (1,3-Dioxan-2-ylethyl)magnesium bromide plays a role in the study of complex formation reactions with Grignard reagents. Research has shown that 1,3-dioxolanes can convert magnesium bromide in ethylmagnesium bromide solutions into insoluble associates, forming three-component complexes. This finding is crucial for understanding complexation reactions in organometallic chemistry (Atavin et al., 1968).

properties

IUPAC Name

magnesium;2-ethyl-1,3-dioxane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O2.BrH.Mg/c1-2-6-7-4-3-5-8-6;;/h6H,1-5H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTDOBDFYXFIPN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC1OCCCO1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrMgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-Dioxan-2-ylethyl)magnesium bromide

CAS RN

480438-44-6, 78078-50-9
Record name (1,3-Dioxan-2-ylethyl)magnesium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1,3-DIOXAN-2-YLETHYL)MAGNESIUM BROMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
VE Fleischauer, WW Brennessel… - … to d-and f-block Metals, 2019 - search.proquest.com
3.1 Abstract Iron and N-heterocyclic carbenes (NHCs) have proven to be a successful pair in catalysis, with reactivity and selectivity being highly dependent on the nature of the NHC …
Number of citations: 2 search.proquest.com
GL Zhong, YJ Jiang, R Li, F Chen, HL Mao… - Advanced Materials …, 2012 - Trans Tech Publ
A new polythiophene derivative, poly[3,4-bis-(1,3-dioxane-2-ylethyl) thiophene] (PBDT) with two 1,3-dioxane groups was synthesized via two-step strategy. Firstly, a precursor polymer …
Number of citations: 4 www.scientific.net
NG Bhat, NG Bhat, Z Dalu, Z Dalu, R Nieto… - … OF PAPERS OF THE …, 2009 - hero.epa.gov
Number of citations: 0 hero.epa.gov
VE Fleischauer - 2019 - search.proquest.com
Physical inorganic spectroscopic techniques have long been a valuable approach for the pursuit of understanding metals in biological systems. This work utilizes magnetic circular …
Number of citations: 2 search.proquest.com
I Manjón‐Mata, MT Quirós, E Buñuel… - … Synthesis & Catalysis, 2020 - Wiley Online Library
An iron‐catalysed Kumada‐type cross‐coupling reaction between aryl substituted propargylic bromides and arylmagnesium reagents has been developed. Propargylic coupling …
Number of citations: 11 onlinelibrary.wiley.com
AT Adam, FR Fronczek, DA Colby - Organic letters, 2020 - ACS Publications
Fluoroalkenes serve as bioisosteres to peptide bonds and are resistant to hydrolytic enzymes in vivo. Currently, α-fluoro-α,β-unsaturated carbonyl compounds are readily accessible via …
Number of citations: 10 pubs.acs.org
H Kikuchi, K Yamamoto, S Horoiwa… - Journal of medicinal …, 2006 - ACS Publications
Febrifugine (1), a quinazoline alkaloid, isolated from Dichroa febrifuga roots, shows powerful antimalarial activity against Plasmodium falciparum. The use of 1 as an antimalarial drug …
Number of citations: 179 pubs.acs.org
M Jäkel, J Qu, T Schnitzer… - Chemistry–A European …, 2013 - Wiley Online Library
Enantioselective iridium‐catalyzed allylic substitutions were used to prepare N‐allyl hydroxamic acid derivatives that were suitable for ring‐closing metathesis, giving N‐methoxylactams…
M Guisán-Ceinos, V Martín-Heras… - Chemical …, 2018 - pubs.rsc.org
Herein we describe a robust and practical method to prepare enantiomerically enriched trisubstituted allenes using alkyl Grignard reagents and bench stable propargylic ammonium …
Number of citations: 32 pubs.rsc.org
LE O'Leary, NC Strandwitz, CW Roske… - The Journal of …, 2015 - ACS Publications
Silicon surfaces terminated with a mixed monolayer containing both a propyl aldehyde functionality and methyl groups were prepared and used to control the interfacial chemical and …
Number of citations: 27 pubs.acs.org

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